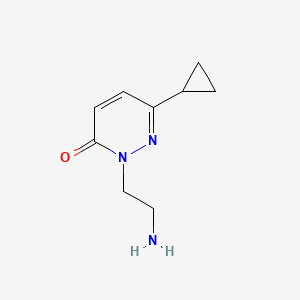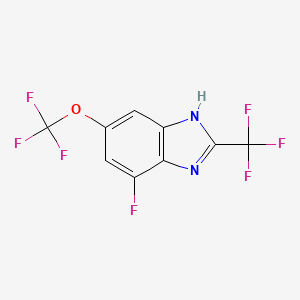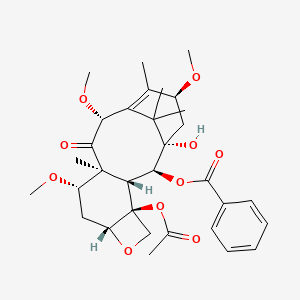
2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminoethyl group and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one can be achieved through several methods One common approach involves the cyclization of appropriate precursors under controlled conditionsThe cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This typically includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions
2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to yield dihydropyridazine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles to form N-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
科学的研究の応用
2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
類似化合物との比較
Similar Compounds
2-Aminoethyl piperazine: Known for its antimicrobial activity.
2-Aminothiazole: Utilized in the synthesis of heterocyclic analogues with therapeutic roles.
Ethanolamine: A bifunctional molecule with applications in biochemistry and pharmaceuticals .
Uniqueness
2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and cyclopropyl groups allows for versatile chemical modifications and enhances its potential as a multifunctional compound in various research and industrial applications .
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-(2-aminoethyl)-6-cyclopropylpyridazin-3-one |
InChI |
InChI=1S/C9H13N3O/c10-5-6-12-9(13)4-3-8(11-12)7-1-2-7/h3-4,7H,1-2,5-6,10H2 |
InChIキー |
SADAIPCZVMVQJB-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN(C(=O)C=C2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)



![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)






![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)

